

An In-depth Technical Guide to 2-(Bromomethyl)-3-nitropyridine

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Compound of Interest

Compound Name: 2-(Bromomethyl)-3-nitropyridine

CAS No.: 20660-73-5

Cat. No.: B1321461

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Introduction

2-(Bromomethyl)-3-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its unique structural arrangement—a pyridine ring activated by an electron-withdrawing nitro group and functionalized with a reactive bromomethyl moiety—renders it a versatile electrophilic reagent. The strategic placement of these groups allows for a wide range of chemical transformations, making it an indispensable intermediate for constructing complex molecular architectures.^{[1][2]}

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and handling of **2-(Bromomethyl)-3-nitropyridine**. It is intended for researchers, scientists, and drug development professionals who seek to leverage this reagent's capabilities in their synthetic endeavors. The information presented herein is a synthesis of established protocols and field-proven insights, designed to ensure both scientific accuracy and practical utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral characteristics is fundamental to its effective use. These properties are crucial for reaction setup, monitoring, and product characterization.

Physicochemical Data

The key physicochemical properties of **2-(Bromomethyl)-3-nitropyridine** are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[3]
Molecular Weight	217.02 g/mol	[3]
Appearance	Likely a yellow or off-white solid, typical for nitro-aromatic compounds.	[4]
Melting Point	Data varies; typically falls within the range for similar organic halonitroheterocycles.	[4]
Solubility	Low solubility in water; soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.	[4]
Stability	Stable under standard laboratory conditions. It is reactive towards strong bases, nucleophiles, and potent reducing agents.	[4]

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. For a related compound, 2-bromo-3-nitropyridine, the following data provides a reference for the expected spectral features.[5]

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals for the methylene (-CH₂Br) protons and the three aromatic protons on the pyridine ring. The electron-withdrawing effect of the nitro group and the electronegativity

of the nitrogen atom will cause the ring protons to appear in the downfield region (typically δ 7.5-9.0 ppm). The methylene protons will likely appear as a singlet around δ 4.5-5.0 ppm.

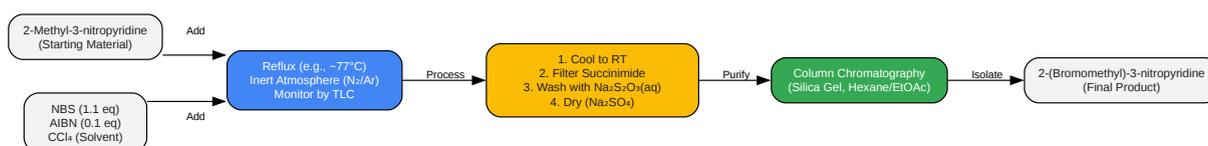
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the nitro group and the carbons adjacent to the ring nitrogen will be significantly deshielded.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (^{19}Br and ^{81}Br in an approximate 1:1 ratio), with the molecular ion peaks (M^+ and $\text{M}+2$) being readily identifiable.[5]
- Infrared (IR) Spectroscopy: Key vibrational frequencies will include strong asymmetric and symmetric stretching bands for the nitro group (NO_2) around 1530 cm^{-1} and 1350 cm^{-1} , respectively. C-H stretching for the aromatic ring and C-Br stretching will also be present.

Synthesis and Purification

The most common and logical laboratory-scale synthesis of **2-(Bromomethyl)-3-nitropyridine** involves the free-radical bromination of its precursor, 2-methyl-3-nitropyridine. This transformation is typically achieved using N-Bromosuccinimide (NBS) as the bromine source.

Synthesis Workflow

The synthesis involves a free-radical chain reaction initiated by light or a radical initiator, targeting the benzylic-like methyl group.



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Caption: Workflow for the synthesis of **2-(Bromomethyl)-3-nitropyridine**.

Detailed Experimental Protocol

Materials:

- 2-Methyl-3-nitropyridine (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.1 eq)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-nitropyridine and carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reagents:** Add N-Bromosuccinimide and the radical initiator (AIBN) to the flask.
 - **Expert Insight:** NBS is chosen as the brominating agent because it provides a low, constant concentration of Br₂, which favors the desired radical substitution over electrophilic addition to the pyridine ring.^[6] AIBN is a common initiator as its decomposition at moderate temperatures (~65-85 °C) provides a steady source of radicals to propagate the chain reaction.^[7]
- **Reaction Execution:** Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

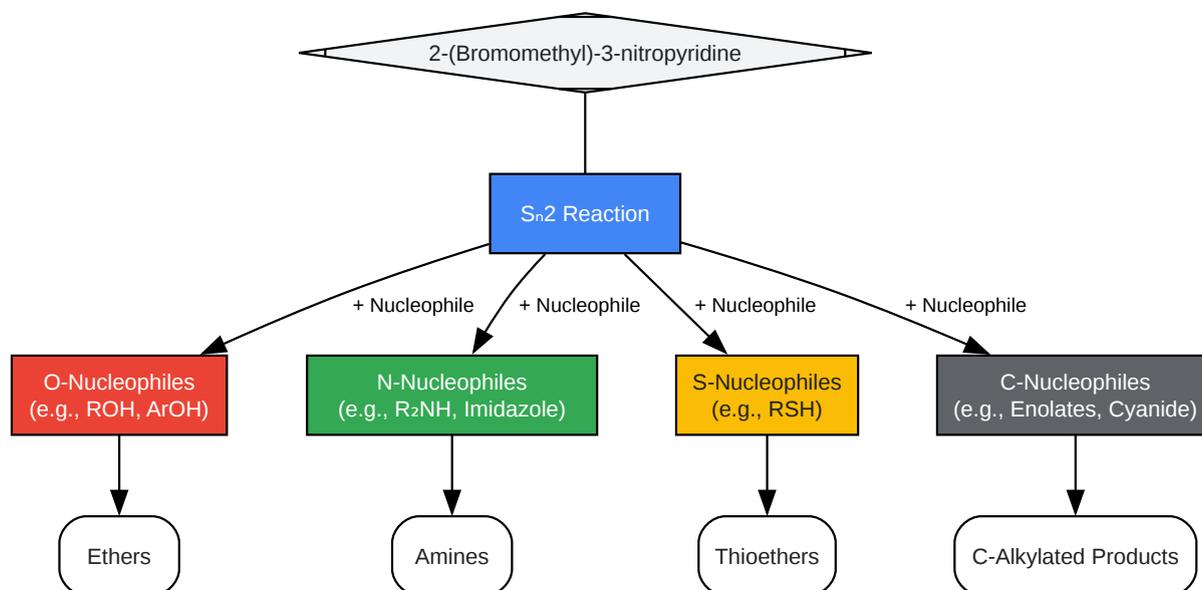
- Work-up: a. Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. b. Filter the solid succinimide and wash it with a small amount of cold CCl_4 . c. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
 - Self-Validation: The purity of the collected fractions should be confirmed by TLC. The final product's identity and purity should be rigorously confirmed by ^1H NMR, ^{13}C NMR, and MS analysis, comparing the data with expected values.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **2-(Bromomethyl)-3-nitropyridine** stems from its high reactivity as an electrophile, making it an excellent substrate for nucleophilic substitution reactions ($\text{S}_{\text{n}}2$).

General Reactivity

The bromomethyl group is analogous to a benzylic bromide. The adjacent pyridine ring, particularly when activated by the electron-withdrawing nitro group, stabilizes the transition state of $\text{S}_{\text{n}}2$ reactions, thereby accelerating the substitution process. This makes the compound a potent alkylating agent for a variety of nucleophiles.



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Caption: General S_n2 reactivity of **2-(Bromomethyl)-3-nitropyridine**.

Applications in Drug Discovery and Agrochemicals

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical science.[8] **2-(Bromomethyl)-3-nitropyridine** serves as a key intermediate for introducing the 3-nitro-2-pyridylmethyl moiety into molecules, which can be crucial for biological activity.

- **Pharmaceuticals:** It is used in the synthesis of active pharmaceutical ingredients (APIs).[2] The functional handles allow for the construction of complex molecules designed to interact with specific biological targets.
- **Agrochemicals:** This compound is a precursor for creating new herbicides, insecticides, and fungicides.[1][2] The nitropyridine core is a feature of several commercially successful agrochemicals.

Furthermore, the nitro group itself can be a site for further functionalization. It can be reduced to an amino group, which can then be diazotized or acylated, opening up a vast landscape of subsequent chemical modifications.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety protocols are paramount when handling **2-(Bromomethyl)-3-nitropyridine**. While specific data for this exact compound is limited, information from analogous structures provides a strong basis for safe handling practices.

- **Hazards:** Bromomethyl pyridine derivatives are known to be potent lachrymators and irritants.^[9] They can cause severe skin burns and eye damage.^[9] The compound is likely harmful if swallowed, inhaled, or in contact with skin.^{[3][9][10]}
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
 - Chemical-resistant gloves (e.g., nitrile)
 - Safety goggles and a face shield
 - A laboratory coat
- **Handling:** Avoid creating dust. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-(Bromomethyl)-3-nitropyridine is a high-value synthetic intermediate with significant potential for the construction of novel compounds in the pharmaceutical and agrochemical industries. Its well-defined reactivity as a potent electrophile, combined with the potential for further modification of the nitropyridine core, makes it a powerful tool for the modern organic chemist. A comprehensive understanding of its properties, a robust synthetic protocol, and strict adherence to safety guidelines are essential for harnessing its full synthetic potential.

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